

# An In-depth Technical Guide to 1-(4-sec-Butylphenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Sec-butylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1-(4-sec-butylphenyl)ethanone**, a valuable intermediate in organic synthesis. Drawing upon established scientific principles and experimental data, this document aims to be an essential resource for researchers and professionals in the fields of chemistry and drug development.

## Introduction and Chemical Identity

**1-(4-sec-Butylphenyl)ethanone**, also known as p-sec-butylacetophenone, is an aromatic ketone that serves as a key building block in the synthesis of various organic molecules. Its structure features a phenyl ring substituted with an acetyl group and a sec-butyl group at the para position. This substitution pattern imparts specific physicochemical properties that are critical for its role in multi-step syntheses.

Key Identifiers:

Identifier	Value
IUPAC Name	1-(4-sec-butylphenyl)ethanone
CAS Number	7645-81-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	176.26 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	p-sec-Butylacetophenone, 4-sec-Butylacetophenone, 1-(4-(sec-Butyl)phenyl)ethan-1-one <a href="#">[2]</a>

## Synthesis of 1-(4-sec-Butylphenyl)ethanone

The primary and most efficient method for the synthesis of **1-(4-sec-butylphenyl)ethanone** is the Friedel-Crafts acylation of sec-butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

## Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich benzene ring of sec-butylbenzene. The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming acetyl group to the positions ortho and para to it. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, **1-(4-sec-butylphenyl)ethanone**, is the major product.

## Experimental Protocol: A Representative Friedel-Crafts Acylation

While a specific protocol for the synthesis of **1-(4-sec-butylphenyl)ethanone** is not readily available in the searched literature, the following is a representative experimental procedure adapted from the synthesis of the structurally similar 4'-tert-butylacetophenone[\[4\]](#). This protocol serves as a validated starting point for laboratory synthesis.

Materials:

- sec-Butylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)
- Hydrochloric acid (concentrated)
- Ice
- Water
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware for organic synthesis

**Procedure:**

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in carbon tetrachloride under an inert atmosphere (e.g., nitrogen).
- Cool the mixture to 0-5 °C using an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- After the addition of acetyl chloride is complete, add sec-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-(4-sec-butylphenyl)ethanone**.

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## Sources

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-sec-Butylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155789#1-4-sec-butylphenyl-ethanone-chemical-properties>

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